molecular formula C12H17NO B13061374 3-((3,5-Dimethylbenzyl)oxy)azetidine

3-((3,5-Dimethylbenzyl)oxy)azetidine

Cat. No.: B13061374
M. Wt: 191.27 g/mol
InChI Key: IPGVWDJCUFYWQW-UHFFFAOYSA-N
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Description

3-((3,5-Dimethylbenzyl)oxy)azetidine is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. The presence of the 3,5-dimethylbenzyl group attached to the azetidine ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,5-Dimethylbenzyl)oxy)azetidine typically involves the alkylation of azetidine with 3,5-dimethylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-((3,5-Dimethylbenzyl)oxy)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted azetidines, depending on the specific reagents and conditions used .

Scientific Research Applications

3-((3,5-Dimethylbenzyl)oxy)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((3,5-Dimethylbenzyl)oxy)azetidine involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring’s strain and the presence of the 3,5-dimethylbenzyl group contribute to its reactivity and binding affinity. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((3,5-Dimethylbenzyl)oxy)azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. The presence of the 3,5-dimethylbenzyl group further enhances its chemical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-[(3,5-dimethylphenyl)methoxy]azetidine

InChI

InChI=1S/C12H17NO/c1-9-3-10(2)5-11(4-9)8-14-12-6-13-7-12/h3-5,12-13H,6-8H2,1-2H3

InChI Key

IPGVWDJCUFYWQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)COC2CNC2)C

Origin of Product

United States

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